

Application Notes: Fixed Cell Staining with HOE-S 785026 Trihydrochloride

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Compound of Interest

Compound Name: *HOE-S 785026 trihydrochloride*

Cat. No.: *B1150404*

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Introduction

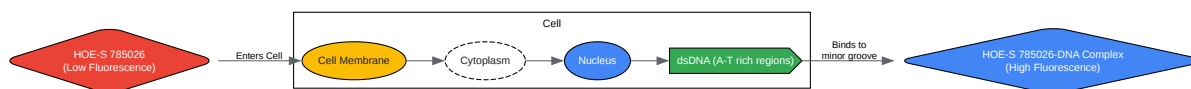
HOE-S 785026 trihydrochloride is a blue fluorescent dye belonging to the Hoechst family of stains.[1][2][3][4] These dyes are cell-permeant and bind to the minor groove of DNA, showing a preference for AT-rich regions.[1] This specific binding results in a significant increase in fluorescence intensity, making them excellent nuclear counterstains in fluorescence microscopy and immunofluorescence applications.[1] **HOE-S 785026 trihydrochloride** can be used to visualize the nucleus in both live and fixed cells. This document provides a detailed protocol for the use of **HOE-S 785026 trihydrochloride** in fixed-cell staining applications.

Product Information

Property	Value
Synonyms	meta-Hoechst trihydrochloride[1][3]
Molecular Formula	C25H27Cl3N6O[5][6]
Molecular Weight	533.88 g/mol [2]
Excitation (max)	~350 nm
Emission (max)	~461 nm
Storage	Store at 4°C, protected from light and moisture. For long-term storage of solutions, store at -20°C or -80°C.[2][4]
Solubility	Soluble in water (H2O).[2]

Mechanism of Action

HOE-S 785026 trihydrochloride, like other Hoechst dyes, binds to the minor groove of double-stranded DNA. This binding is non-intercalating and has a high affinity for Adenine-Thymine (A-T) rich regions. Upon binding to DNA, the dye undergoes a conformational change that leads to a significant enhancement of its fluorescence quantum yield, resulting in bright blue fluorescence under UV excitation. This mechanism allows for clear visualization of the cell nucleus.



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Mechanism of HOE-S 785026 action.

Experimental Protocols

This section details the protocol for fixing and staining cells with **HOE-S 785026 trihydrochloride**. This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Reagents and Materials

- **HOE-S 785026 trihydrochloride**
- Phosphate-Buffered Saline (PBS), pH 7.4
- Fixation Solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
- Blocking Buffer (e.g., 1% BSA in PBS)
- Mounting Medium
- Coverslips
- Fluorescence Microscope with a DAPI filter set

Staining Protocol

This protocol is designed for adherent cells grown on coverslips.

Step	Procedure	Incubation Time	Temperature	Notes
1. Cell Culture	Grow cells on sterile glass coverslips in a suitable culture dish until they reach the desired confluency.	-	37°C	Ensure a sterile environment to prevent contamination.
2. Washing	Gently wash the cells twice with PBS to remove culture medium.	2-3 min/wash	Room Temp.	Be gentle to avoid detaching the cells.
3. Fixation	Add 4% paraformaldehyde in PBS to the cells. [7]	10-20 min [7]	Room Temp.	Formaldehyde is hazardous; handle with care in a fume hood.
4. Washing	Wash the cells three times with PBS. [7]	5 min/wash	Room Temp.	This removes the fixative.
5. Permeabilization	(Optional) Add permeabilization buffer (0.1% Triton X-100 in PBS). [8]	10-15 min [7]	Room Temp.	This step is necessary for subsequent intracellular antibody staining.
6. Washing	Wash the cells three times with PBS. [7]	5 min/wash	Room Temp.	
7. Staining	Dilute HOE-S 785026 trihydrochloride in PBS to a final concentration of	5-15 min	Room Temp.	Protect from light during and after this step.

1-10 µg/mL and
add to the cells.

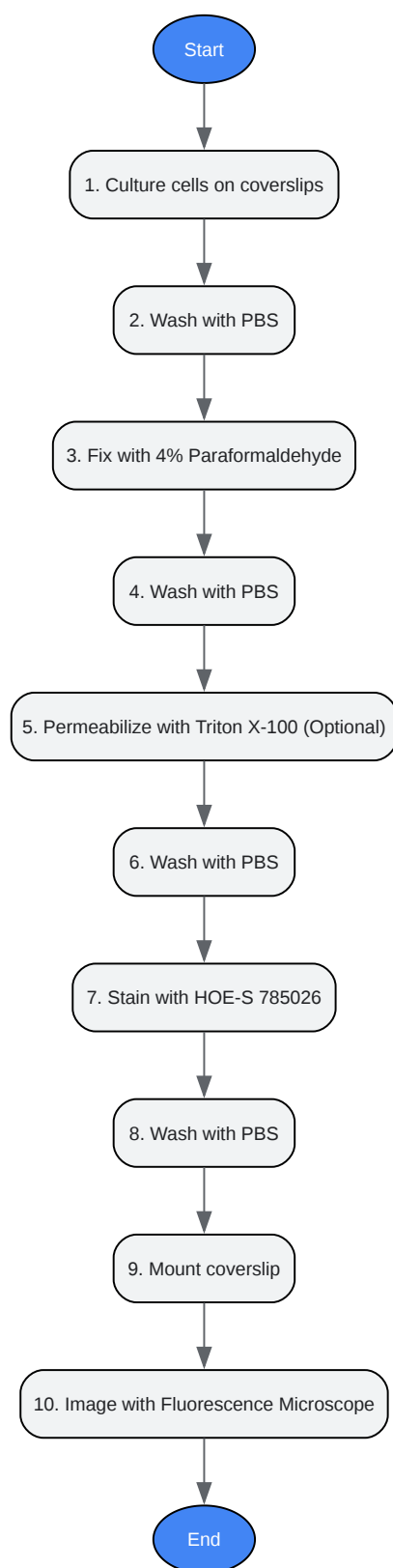
8. Washing	Wash the cells two to three times with PBS.	5 min/wash	Room Temp.	
9. Mounting	Mount the coverslip onto a microscope slide using a drop of mounting medium.	-	Room Temp.	Avoid air bubbles.
10. Imaging	Visualize the stained nuclei using a fluorescence microscope with a DAPI filter set.	-	-	

Preparation of Stock Solution

- Prepare a 1 mg/mL stock solution of **HOE-S 785026 trihydrochloride** in deionized water or DMSO.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C or -80°C, protected from light.

Experimental Workflow

The following diagram illustrates the key steps in the fixed-cell staining protocol.



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Fixed-cell staining workflow.

Troubleshooting

Problem	Possible Cause	Solution
No/Weak Signal	- Staining concentration too low.- Incubation time too short.- Lamp/laser of the microscope is weak.	- Increase the concentration of HOE-S 785026.- Increase the incubation time.- Check the microscope's light source.
High Background	- Staining concentration too high.- Insufficient washing.	- Decrease the concentration of HOE-S 785026.- Increase the number and duration of washing steps.
Photobleaching	- Excessive exposure to excitation light.	- Reduce exposure time.- Use an anti-fade mounting medium.
Cell Detachment	- Harsh washing steps.	- Be more gentle during washing steps.- Use coated coverslips (e.g., poly-L-lysine).

Safety Precautions

HOE-S 785026 trihydrochloride, like other Hoechst dyes, is a potential mutagen as it binds to DNA.[9] Always handle with appropriate personal protective equipment (PPE), including gloves and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes. Dispose of the dye and any contaminated materials according to your institution's guidelines for hazardous waste. Paraformaldehyde is toxic and should be handled in a chemical fume hood.

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